![molecular formula C12H16N4O B2401739 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one CAS No. 2034376-26-4](/img/structure/B2401739.png)
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one
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Overview
Description
4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one, also known as THQ, is a heterocyclic organic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the fields of pharmacology, biochemistry, and physiology.
Scientific Research Applications
Antibacterial Activity
Quinazolinone derivatives have garnered attention for their antimicrobial properties. Specifically, 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one demonstrates antibacterial effects against various bacterial strains. Researchers have explored its potential as a novel antibiotic to combat drug-resistant bacteria .
Antiviral Properties
The compound has been investigated for its antiviral activity. In particular, it shows promise against avian metapneumovirus (AMPV-1), with one sulfonamide derivative exhibiting three times higher antiviral activity than the commercial drug Ribavirin .
Anti-Inflammatory Effects
Quinazolinones, including this compound, possess anti-inflammatory properties. They may modulate inflammatory pathways, making them relevant for conditions associated with inflammation .
Analgesic Potential
Studies suggest that 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one derivatives could serve as analgesics. Their ability to alleviate pain warrants further investigation .
Anticancer Activity
Quinazolinone derivatives have been explored as potential anticancer agents. While more research is needed, these compounds could play a role in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound and its derivatives is crucial for optimizing their pharmacological properties. Researchers have investigated the relationship between chemical structure and biological activity, providing insights for drug design .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, potentially influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antibacterial and antiviral effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCBPSUVMVMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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